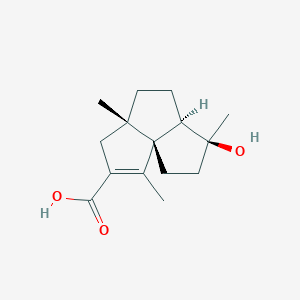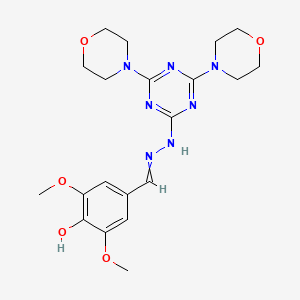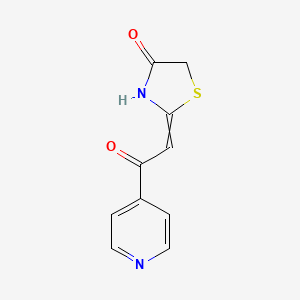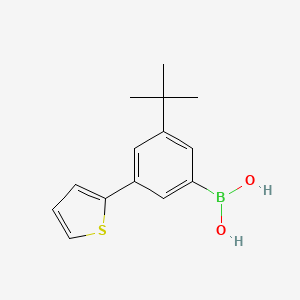![molecular formula C26H32O4 B14088176 (1S,4S)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid](/img/structure/B14088176.png)
(1S,4S)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,4S)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid is a complex organic compound with a unique structure that includes a naphthalene core substituted with isobutyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid typically involves multi-step organic reactions. The process may start with the preparation of the naphthalene core, followed by the introduction of isobutyl groups through Friedel-Crafts alkylation. The final steps often involve the formation of the carboxylic acid groups under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反应分析
Types of Reactions
(1S,4S)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, (1S,4S)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating enzyme-substrate interactions and receptor binding.
Medicine
The compound’s potential medicinal properties are of interest, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical modifications makes it a versatile candidate for drug design and development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.
作用机制
The mechanism of action of (1S,4S)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(1S,4S)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid: shares similarities with other naphthalene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and substitution pattern
属性
分子式 |
C26H32O4 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC 名称 |
(1S,4S)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C26H32O4/c1-16(2)13-18-5-8-20(9-6-18)26(25(29)30)12-11-22(24(27)28)21-10-7-19(14-17(3)4)15-23(21)26/h5-10,15-17,22H,11-14H2,1-4H3,(H,27,28)(H,29,30)/t22-,26-/m0/s1 |
InChI 键 |
GXFQAIUKHDCTMF-NVQXNPDNSA-N |
手性 SMILES |
CC(C)CC1=CC=C(C=C1)[C@]2(CC[C@@H](C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C2(CCC(C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis(3-methyl-2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)diazene;dibromide](/img/structure/B14088098.png)

![ethyl 2-[(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate](/img/structure/B14088107.png)
![3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14088114.png)
![4-hydroxy-1,6,7-trimethyl-8-[3-(4-methylpiperazin-1-yl)propyl]-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14088122.png)

![5,7-dihydroxy-3-(4-methoxyphenyl)-6,8-bis[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B14088134.png)


![6-Hydroxy-1,5,12-trimethyl-5-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-en-11-one](/img/structure/B14088154.png)
![[8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14088155.png)
![N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide](/img/structure/B14088166.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B14088169.png)

